(S,R,S)-Ahpc-peg4-NH2: A Technical Guide to its Function in PROTACs
(S,R,S)-Ahpc-peg4-NH2: A Technical Guide to its Function in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-NH2 is a synthetic chemical tool of significant interest in the field of targeted protein degradation. It is a pre-functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, which incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in a primary amine (NH2) group.[1][2][3] The primary function of (S,R,S)-Ahpc-peg4-NH2 is to serve as a ready-to-use component for the streamlined synthesis of VHL-recruiting PROTACs.[1][4]
The terminal amine provides a convenient attachment point for a ligand targeting a protein of interest (POI), thereby simplifying the generation of heterobifunctional PROTAC molecules. The inclusion of the PEG4 linker is a key design feature that enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[5]
The Role of (S,R,S)-Ahpc-peg4-NH2 in the PROTAC Mechanism
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
(S,R,S)-Ahpc-peg4-NH2 provides the E3 ligase-recruiting and linker portions of the PROTAC. When a POI ligand is conjugated to the terminal amine of (S,R,S)-Ahpc-peg4-NH2, the resulting PROTAC can simultaneously bind to both the POI and the VHL E3 ligase. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Moiety | Reference |
| vRucaparib-TP4 | PARP1 | DLD1 | 82 | >95 | (S,R,S)-AHPC-C2-PEG4-N3 | [6] |
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-Ahpc-peg4-NH2
This protocol describes a general method for the conjugation of a protein of interest (POI) ligand containing a carboxylic acid to (S,R,S)-Ahpc-peg4-NH2 via amide bond formation.
Materials:
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(S,R,S)-Ahpc-peg4-NH2
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POI ligand with a terminal carboxylic acid
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Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
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Aprotic polar solvent (e.g., Dimethylformamide (DMF))
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Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
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Reaction vessel and magnetic stirrer
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Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU (1.1 equivalents) and HOBt (1.1 equivalents)) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
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In a separate vial, dissolve (S,R,S)-Ahpc-peg4-NH2 (1.2 equivalents) in a minimal amount of anhydrous DMF.
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Add the solution of (S,R,S)-Ahpc-peg4-NH2 to the activated POI ligand solution.
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Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
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Cell line expressing the protein of interest
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Cell culture medium and supplements
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PROTAC stock solution in DMSO
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels, running buffer, and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
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Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes a biophysical assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged VHL E3 ligase complex (e.g., GST-tagged)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
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Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a microplate, add the purified POI, VHL E3 ligase complex, and the PROTAC dilutions.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measure the TR-FRET signal on a compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to assess ternary complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R. S)-AHPC-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 3. selleckchem.com [selleckchem.com]
- 4. (S,R,S)-AHPC-PEG4-NH2 hydrochloride ≥95% | 2010159-57-4 [sigmaaldrich.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
